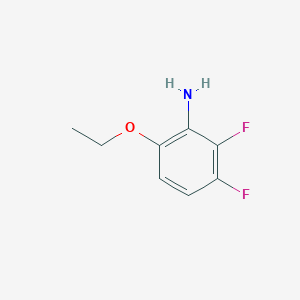

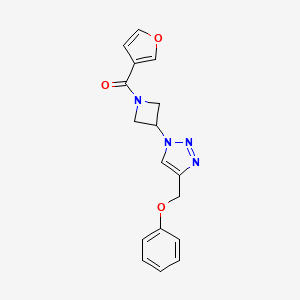

![molecular formula C15H10ClN3O3S B2512169 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1105197-94-1](/img/structure/B2512169.png)

7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" is a chemically synthesized molecule that appears to be related to a family of compounds that include various substituted benzo[b]thiophenes and benzoxazinones. These compounds have been studied for their potential applications in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of chloro and nitro derivatives of benzo[b]thiophene, which are structurally related to the compound , has been described using readily available precursors. For instance, 7-chloro-benzo[b]thiophene can be synthesized from 3-chloro-2-mercaptobenzoic acid or 2,3-dichlorobenzaldehyde, with the latter being the preferred route due to the use of hexamethylphosphoric triamide as a solvent for selective nucleophilic replacement .

Molecular Structure Analysis

The molecular structure of related compounds, such as 7-chloro-3,3a-dihydro-2-methyl-2H,9H-isoxazolo(3,2-b)(1,3)benzoxazin-9-one, has been analyzed using NMR spectroscopy. The use of a deuterated europium shift reagent has allowed for the differentiation and quantitative determination of diastereoisomers present in these compounds .

Chemical Reactions Analysis

Chemical reactions involving 7-chloro-3-methylbenzo[b]thiophen, a compound with some structural similarity to the target molecule, have been explored. This includes the conversion of 3-bromomethyl-7-chlorobenzo[b]thiophen into amino-, guanidino-, and ureido-compounds. Additionally, nitration, bromination, and acetylation reactions have been performed, predominantly yielding 2-substituted compounds. Direct nucleophilic displacement of the 7-chloro group has also been successful in producing hydroxy- or amino- derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one" are not detailed in the provided papers, the properties of related compounds can be inferred. Typically, these properties would include solubility in various solvents, melting points, boiling points, and stability under different conditions. The reactivity of the chloro group in such compounds suggests potential for further chemical modifications .

Scientific Research Applications

Synthesis of Novel Derivatives

Research has explored the synthesis of various derivatives of compounds structurally related to 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. For instance, derivatives of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole have been synthesized, highlighting the compound's versatility and potential in the creation of a range of chemical entities with diverse properties (Daoud, Ali, & Ahmed, 2010). Additionally, synthesis processes involving the creation of various substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been documented, indicating the compound's utility in generating pharmacologically relevant structures (Guguloth, 2021).

Biological and Pharmacological Potential

Antimicrobial Activity

Several studies have reported the antimicrobial properties of compounds structurally similar to 7-chloro-4-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one. For example, certain derivatives have exhibited significant antibacterial and moderate antifungal activities, offering potential for therapeutic applications in combating microbial infections (Chawla, Arora, Parameswaran, Chan, Sharma, Michael, & Ravi, 2010). Another study synthesized and evaluated a series of novel derivatives for their nematocidal activities, with some compounds showing promising results against specific nematodes (Liu, Wang, Zhou, & Gan, 2022).

Physical and Chemical Properties

Structural Analysis and Molecular Interactions

Research has delved into the structural intricacies of related compounds, with studies revealing the conformation and molecular interactions of certain derivatives. For example, the title compound in one study adopted a specific conformation, and the molecular interactions within the crystal structure were elucidated, contributing to the understanding of the compound's physical and chemical behavior (Fun, Quah, Nithinchandra, & Kalluraya, 2011). Additionally, the photophysical properties of certain thiophene substituted 1,3,4-oxadiazole derivatives have been investigated, indicating the compound's potential in optoelectronic applications (Naik, Maridevarmath, Khazi, & Malimath, 2019).

properties

IUPAC Name |

7-chloro-4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]-1,4-benzoxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3S/c16-9-3-4-10-11(6-9)21-8-14(20)19(10)7-13-17-15(18-22-13)12-2-1-5-23-12/h1-6H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRSCHKSHPBCLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=C(O1)C=C(C=C2)Cl)CC3=NC(=NO3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

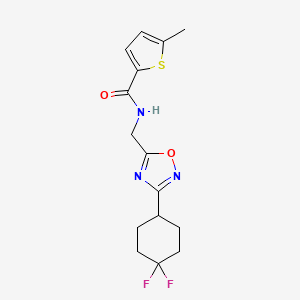

![N-(4-butylphenyl)-2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2512087.png)

![(3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl)-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2512088.png)

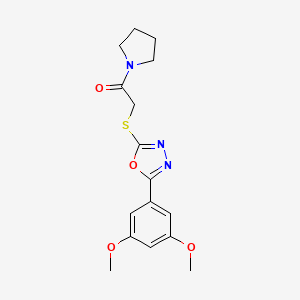

![2-Ethyl-5-(morpholino(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2512094.png)

![1-(2,5-Dimethylfuran-3-yl)-3-[(9-methylpurin-6-yl)amino]propan-1-ol](/img/structure/B2512097.png)

![1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-N-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2512098.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2512101.png)

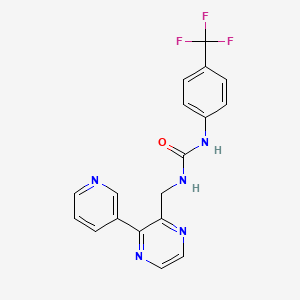

![[2-(2,6-Difluoroanilino)-2-oxoethyl] 2-methylbenzoate](/img/structure/B2512107.png)